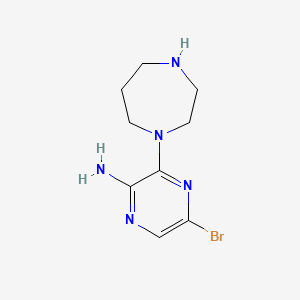
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 2-phenylethyl group and at the 2-position with an amine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of an oxadiazole ring substituted with a phenylethyl group and an amine group. The phenylethyl group is a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring, the phenylethyl group, and the amine group. The oxadiazole ring is aromatic and relatively stable. The phenylethyl group may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group is nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” are not available due to the lack of specific information on this compound .科学的研究の応用
Central Nervous System (CNS) Stimulants
The structure of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is closely related to 2-phenethylamines, which are known to act as CNS stimulants. This compound could potentially be used to develop new treatments for CNS disorders, leveraging its stimulant properties to modulate neurological pathways and improve cognitive functions .
Psychoactive Research
Given its structural similarity to psychoactive 2-phenethylamines, this compound may serve as a basis for the synthesis of new psychoactive substances. Researchers could explore its effects on mood, perception, and consciousness, contributing to our understanding of mental health conditions .
Serotonin Receptor Modulation
The compound’s affinity for serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, makes it a promising candidate for the development of selective serotonin receptor modulators. These could be used to treat various psychiatric and neurological disorders, including depression and anxiety .
Medicinal Chemistry
In medicinal chemistry, 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine can be utilized to create ligands for key therapeutic targets. Its flexible structure allows for the design of novel compounds that can interact with a variety of receptors, enzymes, and ion channels .
Drug Abuse Treatment
The compound’s structural properties may also be useful in the study and treatment of drug abuse. By understanding its interaction with the brain’s reward system, scientists could develop new therapies to combat addiction .
Anti-Cancer Research
The oxadiazole ring in the compound’s structure is often associated with anti-cancer properties. Research into this application could lead to the development of new chemotherapeutic agents that target specific cancer cells without affecting healthy tissue .
Anti-Inflammatory Agents
Compounds with an oxadiazole moiety have been shown to possess anti-inflammatory properties. This compound could be investigated for its potential use in creating new anti-inflammatory medications, which could help treat conditions like arthritis and inflammatory bowel disease .
Antimicrobial Activity
The 1,3,4-oxadiazol-2-amine structure has been linked to antimicrobial activity. This compound could be explored for its effectiveness against various bacterial and fungal infections, leading to the development of new antibiotics or antifungal treatments .
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as 2-phenylethylamines, have been reported to have a selective binding profile towards 5-ht 2 receptor subtypes (5-ht 2a, 5-ht 2b, 5-ht 2c), making them promising therapeutic compounds .
Mode of Action
Based on the structural similarity to 2-phenylethylamines, it can be hypothesized that this compound may interact with its targets (such as the 5-ht 2 receptors) and induce changes that could potentially lead to therapeutic effects .
Biochemical Pathways
Related compounds such as 2-phenylethanol have been studied for their role in the biosynthesis of floral scent in rose flowers . The biosynthetic pathway leading to 2-phenylethanol production has been previously studied, and the key enzymes of the pathway have been identified .
Pharmacokinetics
Fentanyl, a structurally related compound, is known to be 80-85% bound to plasma proteins .
Result of Action
Related compounds such as 2-phenylethanol have been studied for their potential neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Action Environment
For example, the production of 2-phenylethanol in rose flowers has been found to vary with the seasons .
特性
IUPAC Name |
5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJXRMAYWZMHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557286 |
Source


|
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1617-93-2 |
Source


|
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


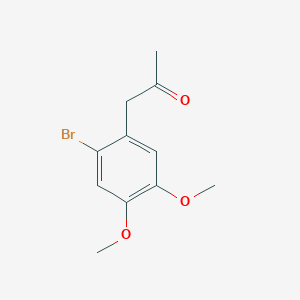
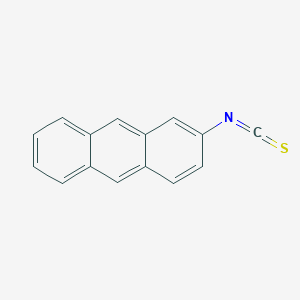
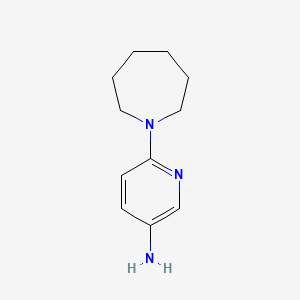
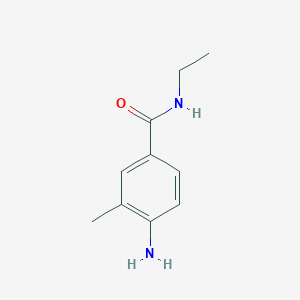
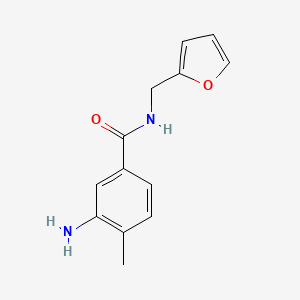
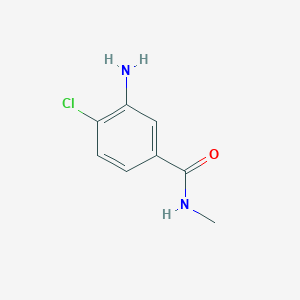
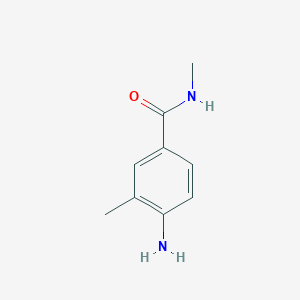
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
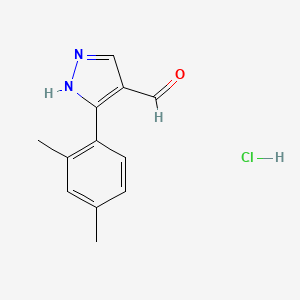
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)
